Acide spiculisporique

Vue d'ensemble

Description

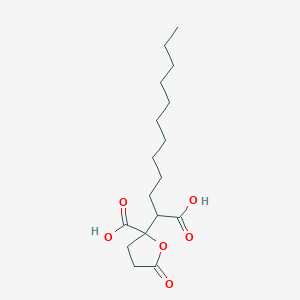

L'acide spiculisporique est un composé γ-buténolide bioactif, initialement isolé du champignon Penicillium spiculisporum . Il est connu pour sa structure unique, qui comprend un cycle lactone et deux groupes carboxyles.

Applications De Recherche Scientifique

Spiculisporic acid has a wide range of applications in scientific research:

Mécanisme D'action

Spiculisporic acid, also known as 4,5-Dicarboxy-gamma-pentadecanolactone, is a bioactive γ-butenolide . It is a fatty acid-type biosurfactant with one lactone ring and two carboxyl groups .

Target of Action

Spiculisporic acid has been found to exhibit antimicrobial activity against a variety of microbial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Serratia marcescens, Acinetobacter baumannii, Salmonella typhi, and three drug-resistant clinical isolate strains . These microbes are the primary targets of spiculisporic acid.

Mode of Action

It is believed to interact with the cellular components of the targeted microbes, leading to their inhibition or death .

Biochemical Pathways

Its antimicrobial activity suggests that it likely interferes with essential biochemical processes in the targeted microbes, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

Spiculisporic acid has shown good antimicrobial activities with minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 μg/mL against all tested strains . This indicates that the compound can effectively inhibit the growth of these microbes at these concentrations.

Action Environment

The production of spiculisporic acid by Talaromyces trachyspermus was found to be influenced by the culture environment. The strain was able to produce spiculisporic acid under acidic conditions from hexoses, pentoses, and disaccharides, with glucose and sucrose serving as the most appropriate substrates . This suggests that the action, efficacy, and stability of spiculisporic acid may be influenced by environmental factors such as pH and nutrient availability.

Analyse Biochimique

Biochemical Properties

Spiculisporic acid is a fatty acid-type biosurfactant with one lactone ring and two carboxyl groups . It interacts with various biomolecules, including enzymes and proteins, due to its amphiphilic nature. The compound’s high surface activity and low propensity to cause skin irritation make it suitable for use in metal removers and cosmetics . Spiculisporic acid has been shown to interact with trace metal ions, such as iron (FeCl3), which promotes its production in microbial cultures .

Cellular Effects

Spiculisporic acid exhibits significant antimicrobial properties, making it effective against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The compound influences cellular processes by disrupting bacterial cell membranes, leading to cell lysis and death . Additionally, spiculisporic acid has been observed to have anti-oxidative stress actions, which can protect cells from oxidative damage .

Molecular Mechanism

At the molecular level, spiculisporic acid exerts its effects through binding interactions with bacterial cell membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis . Furthermore, spiculisporic acid has been shown to form intermolecular networks linked by hydrogen bonds around its polar carboxylic moieties, enhancing its surface-active properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of spiculisporic acid have been studied extensively. The compound remains stable under acidic conditions and can be effectively produced in microbial cultures using substrates such as glucose and sucrose . Long-term studies have shown that spiculisporic acid maintains its antimicrobial activity over time, making it a reliable biosurfactant for various applications .

Dosage Effects in Animal Models

Studies on the dosage effects of spiculisporic acid in animal models have demonstrated its efficacy at varying concentrations. The compound exhibits antimicrobial activity at minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.25 μg/mL against different bacterial strains . High doses of spiculisporic acid may lead to toxic effects, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

Spiculisporic acid is involved in metabolic pathways related to fatty acid biosynthesis and degradation. The compound interacts with enzymes responsible for lipid metabolism, influencing metabolic flux and metabolite levels . Additionally, spiculisporic acid’s production is promoted by specific nitrogen sources and trace metal ions, highlighting its role in microbial metabolic processes .

Transport and Distribution

Within cells and tissues, spiculisporic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s amphiphilic nature facilitates its integration into lipid bilayers, allowing for efficient transport across cell membranes . This property also contributes to its accumulation in specific cellular compartments, enhancing its bioavailability and efficacy .

Subcellular Localization

Spiculisporic acid’s subcellular localization is influenced by its amphiphilic structure and post-translational modifications. The compound is directed to specific compartments, such as the cell membrane, where it exerts its antimicrobial effects . Targeting signals and modifications, such as phosphorylation, may further regulate its localization and activity within cells .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide spiculisporique peut être synthétisé par fermentation microbienne. Le champignon Talaromyces trachyspermus a été identifié comme une souche à haute production pour ce composé . Le processus de production implique la culture du champignon en conditions acides, en utilisant des substrats tels que le glucose et le saccharose. Les conditions optimales incluent la présence d'extrait de viande et de chlorure de fer, qui favorisent la production d'this compound .

Méthodes de Production Industrielle : Dans les milieux industriels, l'this compound est produit en utilisant des cultures de bioréacteurs en fed-batch. Cette méthode permet l'ajout contrôlé de substrats, conduisant à des rendements plus élevés. Par exemple, l'utilisation de saccharose comme substrat dans une culture en fed-batch peut entraîner un rendement de production de 60 grammes par litre .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide spiculisporique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont facilitées par ses groupes fonctionnels, en particulier le cycle lactone et les groupes carboxyles.

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium et le peroxyde d'hydrogène peuvent être utilisés pour oxyder l'this compound.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés pour réduire le composé.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes carboxyles, avec des réactifs tels que les halogénures d'alkyle.

Produits Majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, tels que l'this compound B, C et D .

4. Applications de la Recherche Scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le mécanisme d'action de l'this compound implique son interaction avec les membranes cellulaires microbiennes. Le composé perturbe l'intégrité de la membrane, conduisant à la lyse et à la mort cellulaire . De plus, l'this compound présente des actions antioxydantes, qui contribuent à ses effets thérapeutiques .

Comparaison Avec Des Composés Similaires

L'acide spiculisporique est unique en raison de ses deux groupes carboxyles et de sa structure cyclique lactone. Des composés similaires incluent :

This compound B, C et D : Ces dérivés présentent de légères variations structurelles mais présentent des activités biologiques similaires.

Acide sécospiculisporique B : Un autre dérivé avec des propriétés antimicrobiennes comparables.

Propriétés

IUPAC Name |

2-(1-carboxyundecyl)-5-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXHHVJPGQUPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859380 | |

| Record name | 2-(1-Carboxyundecyl)-5-oxooxolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65759-98-0, 469-77-2 | |

| Record name | 2-Carboxy-α-decyltetrahydro-5-oxo-2-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65759-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiculisporic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dicarboxy-gamma-pentadecanolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Spiculisporic acid?

A1: Spiculisporic acid has the molecular formula C17H28O6 and a molecular weight of 328.4 g/mol. [, ]

Q2: What is the chemical structure of Spiculisporic acid?

A2: Spiculisporic acid is a tricarboxylic acid biosurfactant. Its structure can be described as (4S,5S)-4,5-dicarboxy-4-pentadecanolide, characterized by a five-membered lactone ring and two carboxylic acid groups. [, , ]

Q3: What spectroscopic data is available for Spiculisporic acid?

A3: Structural characterization of Spiculisporic acid and its derivatives has been conducted using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Infrared (IR) spectroscopy has also been employed, particularly to study metal sequestration properties. [, , , ]

Q4: How soluble is Spiculisporic acid and its salts?

A4: The solubility of Spiculisporic acid is dependent on pH and the counterion present. While the acid form has limited water solubility, its alkali metal salts, such as the sodium salt, exhibit increased solubility. Organic amine salts have also been investigated for their solubility and surface-active properties. [, , ]

Q5: Does Spiculisporic acid exhibit surface activity?

A5: Yes, Spiculisporic acid and its salts, particularly the sodium and alkylamine salts, demonstrate significant surface activity. They can lower surface tension and form various molecular aggregates in solution, including micelles, vesicles, and emulsion gels. [, , , ]

Q6: What is the natural source of Spiculisporic acid?

A6: Spiculisporic acid is a biosurfactant naturally produced by several fungal species, notably Penicillium spiculisporum. It has also been isolated from other fungal species, including Talaromyces trachyspermus and Aspergillus fumigatus. [, , , , , , ]

Q7: How is Spiculisporic acid produced?

A7: Spiculisporic acid is produced through fermentation processes using the aforementioned fungal species. Factors such as carbon source, pH, and fermentation time have been investigated to optimize production yields. [, , ]

Q8: What are the known biological activities of Spiculisporic acid?

A8: Spiculisporic acid has demonstrated a range of biological activities, including antifungal activity against various plant pathogens, insecticidal activity against Spodoptera litura larvae, and cytotoxic activity against certain cancer cell lines. [, , , ]

Q9: Can Spiculisporic acid be used in bioremediation?

A9: The metal-chelating properties of Spiculisporic acid have been explored for potential applications in bioremediation. Studies have investigated its ability to remove heavy metal ions, such as Cu2+, Zn2+, Cd2+, and Ni2+, from aqueous solutions through processes like ultrafiltration. []

Q10: Is Spiculisporic acid used in any commercial applications?

A10: Yes, Spiculisporic acid is commercially available as a biosurfactant due to its unique properties and relatively high production yield. It is being explored for applications in detergents, cosmetics, emulsion stabilizers, and other specialty chemicals. [, , , ]

Q11: Have any derivatives of Spiculisporic acid been synthesized?

A11: Yes, various derivatives of Spiculisporic acid have been synthesized by modifying its functional groups, including esters, amides, imides, and rhodamine-type fluorescent dyes. These modifications aim to explore and enhance specific properties of the parent compound. [, , ]

Q12: How do structural modifications affect the properties of Spiculisporic acid?

A12: Structural modifications significantly influence the surface activity, aggregation behavior, metal ion sequestration ability, and biological activity of Spiculisporic acid. For instance, converting the lactone ring to an open-ring form or introducing additional alkyl chains can significantly alter its self-assembly properties. [, , ]

Q13: Is Spiculisporic acid biodegradable?

A14: Yes, Spiculisporic acid is considered biodegradable, a significant advantage over many synthetic surfactants. Studies have shown that it degrades under both aerobic and anaerobic conditions. Research on its biodegradation pathways and the impact of environmental factors on its degradation rate is ongoing. [, ]

Q14: What are the future research directions for Spiculisporic acid?

A14: Future research on Spiculisporic acid will likely focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)